FPFT-2216: A Technical Guide to a Novel Molecular Glue Degrader
FPFT-2216: A Technical Guide to a Novel Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPFT-2216 is a novel, small molecule molecular glue degrader that induces the degradation of multiple protein targets, demonstrating significant potential as a therapeutic agent in hematopoietic malignancies.[1][2][3] This compound facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and its neo-substrates, leading to their ubiquitination and subsequent proteasomal degradation.[4][5][6] Key targets of FPFT-2216 include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1 alpha (CK1α), and Phosphodiesterase 6D (PDE6D).[7][8][9] The degradation of these proteins by FPFT-2216 results in potent anti-proliferative effects in various cancer cell lines, particularly in lymphoma.[10][11] Mechanistically, the degradation of CK1α by FPFT-2216 leads to the activation of the p53 signaling pathway and the inhibition of the NF-κB signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of FPFT-2216, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Mechanism of Action
FPFT-2216 functions as a molecular glue, a class of small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein.[12] In the case of FPFT-2216, it modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[8][13] By binding to CRBN, FPFT-2216 creates a novel interface that allows for the recruitment of neo-substrates, including IKZF1, IKZF3, CK1α, and PDE6D.[7][8] This induced proximity leads to the polyubiquitination of the target proteins, marking them for degradation by the 26S proteasome.[1]
The simultaneous degradation of these key proteins triggers a cascade of downstream anti-cancer effects. The degradation of the lymphoid transcription factors IKZF1 and IKZF3 is a validated therapeutic strategy in multiple myeloma.[4][5] The degradation of CK1α by FPFT-2216 has been shown to activate the p53 tumor suppressor pathway and inhibit the pro-survival NF-κB signaling pathway in lymphoma cells.[1][2][4][14]
Quantitative Data
The anti-proliferative and degradation activities of FPFT-2216 have been quantified across various cancer cell lines. The following tables summarize the key performance metrics for this novel molecular glue degrader.
Table 1: Anti-proliferative Activity of FPFT-2216 in Lymphoid Tumor Cell Lines
| Cell Line | Tumor Type | p53 Status | IC50 (µmol/L) |
| OCI-Ly3 | Non-GCB DLBCL | WT | 0.090 |
| Z-138 | MCL | MT | 0.140 |
| RS4;11 | ALL | WT | 0.351 |
| Kasumi-10 | - | - | 0.093 |
Data sourced from a study on the anti-lymphoma activity of FPFT-2216.[10]
Table 2: Degradation Potency of FPFT-2216 in MOLT4 Cells
| Target Protein | DC50 (nM) | Dmax (%) |
| PDE6D | ~8 | >50 |
| IKZF1 | <200 | Not Specified |
| IKZF3 | <200 | Not Specified |
| CK1α | <200 | Not Specified |
DC50 and Dmax values are estimated from dose-response curves presented in the literature.[9][15][16] The DC50 for PDE6D was explicitly stated as achieving over 50% degradation at 8 nM.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of FPFT-2216.
Cell Culture and Viability Assay
This protocol is for assessing the anti-proliferative effects of FPFT-2216 on cancer cell lines.
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Cell Culture : Lymphoid tumor cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[10]
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Cell Seeding : Cells are seeded in 96-well plates at an appropriate density.
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Compound Treatment : Cells are treated with a serial dilution of FPFT-2216 or a vehicle control (e.g., DMSO).
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Incubation : The plates are incubated for 3 days at 37°C.[10]
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Viability Assessment : Cell viability is determined using a WST-8 assay kit according to the manufacturer's instructions. Absorbance is measured at 450 nm using a microplate reader.[10]
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Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by fitting the dose-response data to a nonlinear regression curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Protein Degradation
This protocol is used to visualize and quantify the degradation of target proteins.
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Cell Treatment : Cells are treated with various concentrations of FPFT-2216 for a specified duration (e.g., 4, 6, or 24 hours).[10][17] To confirm proteasome-dependent degradation, cells can be co-treated with a proteasome inhibitor like MG-132.[10]
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Cell Lysis : Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
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Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay kit.
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SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Blocking : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the target proteins (IKZF1, IKZF3, CK1α, p53, p21, etc.) and a loading control (e.g., GAPDH) overnight at 4°C.
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Secondary Antibody Incubation : The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.[18]
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Quantification : Band intensities are quantified using image analysis software (e.g., ImageJ), and target protein levels are normalized to the loading control.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination machinery to directly assess the FPFT-2216-mediated ubiquitination of its target proteins.
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Reaction Mixture Preparation : In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
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Recombinant CRL4-CRBN E3 ligase complex
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Recombinant target protein (e.g., CK1α)
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Ubiquitin
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ATP
-
FPFT-2216 or DMSO control
-
-
Incubation : The reaction mixture is incubated at 37°C for 1-2 hours.
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Reaction Termination : The reaction is stopped by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
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Western Blot Analysis : The reaction products are resolved by SDS-PAGE and analyzed by western blotting using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.[1]
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the formation of the ternary complex (Target Protein:FPFT-2216:CRBN).[7]
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Cell Transfection : Cells are co-transfected with plasmids encoding the target protein fused to a NanoLuc® luciferase (donor) and CRBN fused to a HaloTag® (acceptor).
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HaloTag® Labeling : The transfected cells are treated with a fluorescent HaloTag® ligand.
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Compound Treatment : Cells are treated with varying concentrations of FPFT-2216.
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BRET Measurement : The bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader capable of detecting both the donor and acceptor emission wavelengths. An increase in the BRET signal indicates the formation of the ternary complex.[5]
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Data Analysis : The BRET ratio is calculated, and the data is plotted to determine the EC50 for ternary complex formation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FPFT-2216 and a typical experimental workflow for its characterization.
Caption: Mechanism of Action of FPFT-2216.
Caption: Downstream Signaling Pathways of FPFT-2216.
Caption: Experimental Workflow for FPFT-2216 Characterization.
Conclusion
FPFT-2216 represents a promising new molecular glue degrader with a multi-targeted degradation profile that leads to potent anti-cancer activity, particularly in lymphoid malignancies.[1][11] Its ability to simultaneously degrade key cancer-driving proteins like IKZF1/3 and CK1α results in a dual mechanism of action involving the activation of the p53 pathway and inhibition of NF-κB signaling.[1][2][3] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on the characterization and advancement of FPFT-2216 and other novel molecular glue degraders. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FPFT-2216, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. chempartner.com [chempartner.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nacalai.com [nacalai.com]
